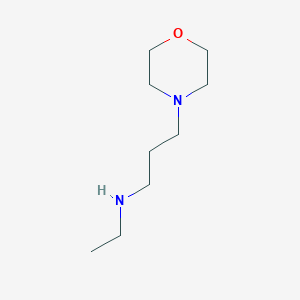

N-Ethyl-3-(4-morpholinyl)-1-propanamine

Description

Contextualization of the Compound within Contemporary Amine Chemistry Research

N-Ethyl-3-(4-morpholinyl)-1-propanamine belongs to the broad class of amines, organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons. More specifically, it is a tertiary amine due to the nitrogen atom within the morpholine (B109124) ring being bonded to three carbon atoms, and it also contains a secondary amine in the N-ethylpropanamine chain. The reactivity of the amino groups makes such compounds valuable as building blocks in organic synthesis and as intermediates in the manufacturing of more complex molecules, including pharmaceuticals. nih.gov

The study of amines is a cornerstone of modern organic and medicinal chemistry. Their ability to act as bases, nucleophiles, and ligands for metal ions underpins their diverse applications. In the context of this compound, the presence of two nitrogen atoms with different chemical environments (one tertiary within the morpholine ring and one secondary in the side chain) offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially unique properties.

Significance of Morpholine-Containing Chemical Entities in Chemical and Biomedical Sciences

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This structural feature is prevalent in numerous approved and experimental drugs, earning it the designation of a "privileged structure" in medicinal chemistry. acs.orgnih.gov Its incorporation into a molecule can confer several advantageous physicochemical and biological properties. nih.gov

The presence of the oxygen atom in the morpholine ring tends to lower the basicity (pKa) of the nitrogen atom compared to other cyclic amines like piperidine. sci-hub.se This modification can be crucial for improving binding affinity to biological targets and enhancing selectivity. sci-hub.se Furthermore, the morpholine moiety often leads to a well-balanced lipophilic-hydrophilic profile, which can improve a compound's solubility, metabolic stability, and ability to cross biological membranes like the blood-brain barrier. sci-hub.senih.govnih.gov

In the development of agents targeting the central nervous system (CNS), the morpholine scaffold is particularly valuable. acs.orgnih.govnih.gov It can enhance potency through molecular interactions, act as a scaffold to correctly orient other functional groups, and modulate pharmacokinetic and pharmacodynamic properties. acs.orgnih.gov For instance, the addition of a morpholine moiety to certain molecules has been shown to prolong their plasma half-life and contribute to their inhibitory activity against specific enzymes. sci-hub.se

Overview of Potential Research Trajectories for this compound and Structurally Related Analogues

Given the established importance of the morpholine ring, this compound and its analogues represent promising candidates for several research directions.

Synthesis and Chemical Modifications: A plausible synthetic route for this compound could involve the reductive amination of 3-morpholinopropanal (B12511) with ethylamine (B1201723) or the alkylation of 3-morpholinopropanamine with an ethyl halide. The synthesis of N-substituted morpholine derivatives is a well-established area of research, with methods including the reaction of primary amines with dichloroethyl ether. nih.govgoogle.com Further research could focus on developing more efficient and stereoselective synthetic methods for this compound and its derivatives.

Biological Evaluation: Drawing parallels from other morpholine-containing compounds, research into the biological activity of this compound could be fruitful. Areas of investigation could include its potential as an anti-inflammatory, antimicrobial, or anticancer agent. researchgate.netnih.gov For example, some morpholinopyrimidine derivatives have shown significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in macrophage cells. nih.govrsc.org

Central Nervous System Applications: Considering the frequent use of the morpholine scaffold in CNS drug discovery, a primary research trajectory would be to investigate the neurological effects of this compound and its analogues. acs.orgnih.govnih.gov Studies could explore their potential to modulate neurotransmitter systems, such as serotonin (B10506) and dopamine (B1211576) receptors, which are critical in mood regulation and neurological functions. The compound's structural similarity to known CNS-active agents suggests potential applications in areas like neurodegenerative diseases or psychiatric disorders. acs.org

Development of Structurally Related Analogues: The synthesis and evaluation of structurally related analogues could lead to the discovery of compounds with enhanced potency and selectivity. For instance, modifications to the ethyl group or the propyl linker, or the introduction of substituents on the morpholine ring, could significantly alter the compound's biological activity. The study of structure-activity relationships (SAR) would be crucial in guiding the design of more effective molecules. sci-hub.se

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂O | scbt.com |

| Molecular Weight | 172.27 g/mol | scbt.com |

| CAS Number | 915921-49-2 | scbt.com |

| IUPAC Name | N-ethyl-3-morpholin-4-ylpropan-1-amine | chemicalregister.com |

| H-Bond Donor Count | 1 | chemicalregister.com |

| H-Bond Acceptor Count | 3 | chemicalregister.com |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-2-10-4-3-5-11-6-8-12-9-7-11/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEXGRIFQOMQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Ethyl 3 4 Morpholinyl 1 Propanamine

Established Synthetic Pathways for Analogous Morpholine-Substituted Amines

Traditional synthetic methods provide a robust foundation for the construction of the N-Ethyl-3-(4-morpholinyl)-1-propanamine scaffold. These pathways, widely used for structurally similar amines, include nucleophilic substitution, reductive amination, and multi-component reactions.

Nucleophilic Substitution Approaches for Amine Incorporation

Nucleophilic substitution remains a cornerstone of C-N bond formation. The synthesis of this compound via this route can be envisioned in two primary ways, both relying on the reaction of a nucleophilic amine with an alkyl halide.

One common strategy involves the initial preparation of a haloalkylmorpholine intermediate. For instance, reacting morpholine (B109124) with a dihaloalkane, such as 1-bromo-3-chloropropane, can selectively form 4-(3-chloropropyl)morpholine. chemicalbook.com The greater reactivity of the bromine atom allows for its selective displacement by morpholine, leaving the chloro group intact for a subsequent substitution. This intermediate can then be reacted with ethylamine (B1201723) to displace the chloride and form the final product. The excess amine in the second step can also act as a base to neutralize the hydrogen chloride byproduct. libretexts.orgchemguide.co.uk

Reaction Pathway 1: Sequential Alkylation

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Key Transformation |

| 1 | Morpholine | 1-Bromo-3-chloropropane | 4-(3-Chloropropyl)morpholine | SN2 reaction |

| 2 | 4-(3-Chloropropyl)morpholine | Ethylamine | This compound | SN2 reaction |

Alternatively, one could start with 3-chloropropylamine (B7771022) and react it first with ethylamine to form N-ethylpropane-1,3-diamine, followed by a reaction with a suitable dielectrophile like bis(2-chloroethyl) ether to form the morpholine ring. However, this latter approach is often less direct and can lead to side products. A more direct alkylation would involve reacting 3-morpholinopropylamine with an ethylating agent like ethyl halide. sigmaaldrich.com

Reductive Amination Strategies in Amine Synthesis

Reductive amination is a highly efficient and widely used method for the synthesis of secondary and tertiary amines from carbonyl compounds. organic-chemistry.orgresearchgate.net This strategy can be effectively applied to the synthesis of this compound by reacting 3-(4-morpholinyl)propanal with ethylamine.

The reaction proceeds in two main steps. First, the aldehyde and the primary amine condense to form an imine intermediate. This is followed by the in-situ reduction of the imine to the corresponding secondary amine using a suitable reducing agent. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion in the presence of the aldehyde. organic-chemistry.org

General Scheme for Reductive Amination

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| 3-(4-Morpholinyl)propanal | Ethylamine | Sodium Cyanoborohydride (NaBH₃CN) | This compound |

The key precursor, 3-(4-morpholinyl)propanal, can be synthesized via the oxidation of 3-morpholinopropan-1-ol.

Multi-Component Reactions for the Assembly of this compound Scaffolds

Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity in a single synthetic operation. The Ugi four-component reaction (Ugi-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. organic-chemistry.orgnih.gov

While a direct one-pot synthesis of this compound via a standard Ugi reaction is not straightforward, a modified approach or a post-Ugi transformation could be devised. nu.edu.kz For instance, a hypothetical Ugi reaction could involve a bifunctional component that allows for subsequent cyclization or cleavage to yield the desired diamine structure. A more plausible, though complex, strategy might involve using a protected aminoaldehyde, morpholine as the amine component, a suitable carboxylic acid, and an isocyanide that can be later converted to an ethyl group. However, established methods like nucleophilic substitution or reductive amination are generally more direct for this specific target molecule.

Advanced Catalytic Approaches in the Synthesis of this compound Derivatives

Modern catalytic methods provide milder and more efficient alternatives to traditional synthetic routes, often with greater functional group tolerance and selectivity.

Transition-Metal Catalyzed C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with an amine. wikipedia.orglibretexts.orgacsgcipr.org While its primary application is for the synthesis of aryl amines, modifications and specific ligand systems have expanded its scope to include the coupling of alkyl halides with amines.

In the context of synthesizing this compound, one could envision a palladium-catalyzed coupling between 4-(3-halopropyl)morpholine and ethylamine. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields. nih.gov Sterically hindered phosphine ligands, such as XPhos or t-BuXPhos, are often effective in promoting the coupling of alkyl halides. nih.gov

Potential Buchwald-Hartwig Approach

| Substrate | Amine | Catalyst System | Product |

| 4-(3-Bromopropyl)morpholine | Ethylamine | Pd₂(dba)₃ / XPhos, NaOtBu | This compound |

Stereoselective and Regioselective Synthesis Considerations

Stereoselectivity: The target molecule, this compound, is achiral. However, the synthetic methodologies discussed can be adapted to produce chiral derivatives if substituted precursors are used. For example, starting with a chiral amino alcohol, it is possible to synthesize enantiomerically pure substituted morpholines. nih.gov Stereoselective synthesis would become critical if substituents were introduced on the propyl chain or the morpholine ring, creating one or more stereocenters. For instance, a stereoselective reduction of a prochiral imine intermediate during a reductive amination step could yield a chiral product.

Regioselectivity: Regioselectivity is a key consideration in the synthesis of unsymmetrically substituted diamines. In the nucleophilic substitution pathway, if one starts with 3-morpholinopropylamine, selective N-ethylation is required to avoid the formation of the N,N-diethyl derivative. sigmaaldrich.com This can often be controlled by using a stoichiometric amount of the ethylating agent and carefully controlling reaction conditions. Similarly, in the reaction of morpholine with 1-bromo-3-chloropropane, the inherent difference in the reactivity of the C-Br and C-Cl bonds allows for a highly regioselective initial reaction at the more reactive C-Br bond. chemicalbook.com In transition-metal catalyzed reactions, the choice of catalyst and ligands can often control the regioselectivity of C-N bond formation. mdpi.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficient synthesis of this compound hinges on the careful optimization of various reaction parameters. Key strategies involve the selection of appropriate catalysts, solvents, and reaction conditions to drive the chemical transformation towards the desired product with minimal by-product formation.

One of the primary synthetic routes to this compound is the reductive amination of 3-(4-morpholinyl)propanal with ethylamine. The choice of reducing agent in this two-step, one-pot reaction is critical for achieving high yield and selectivity. While various borohydride reagents can be employed, sodium triacetoxyborohydride [NaBH(OAc)₃] has been identified as a particularly effective and mild reducing agent for this transformation. It selectively reduces the intermediate imine in the presence of the aldehyde, thus preventing side reactions. masterorganicchemistry.com

Another key synthetic pathway is the N-alkylation of 3-(4-morpholinyl)-1-propanamine with an ethylating agent. The success of this method is highly dependent on the catalyst and reaction conditions. For instance, in the N-alkylation of morpholine with alcohols, a CuO–NiO/γ–Al₂O₃ catalyst has demonstrated high activity and selectivity. researchgate.net This suggests that similar heterogeneous catalysts could be effective for the ethylation of 3-(4-morpholinyl)-1-propanamine, offering advantages such as ease of separation and potential for recycling. The optimization of parameters such as temperature, pressure, and catalyst loading is crucial in maximizing the yield of the desired N-ethylated product.

The impact of various reaction parameters on the synthesis of similar amine compounds has been systematically studied. The following table summarizes the effects of key parameters on yield and selectivity based on analogous reactions.

| Parameter | Effect on Yield and Selectivity | Rationale |

| Catalyst | The choice of catalyst significantly influences reaction rate and selectivity. For reductive amination, catalysts can facilitate imine formation. In N-alkylation, the catalyst activates the reactants and can prevent over-alkylation. | A well-chosen catalyst provides an alternative reaction pathway with lower activation energy, increasing the reaction rate. It can also offer steric or electronic control to favor the formation of the desired product. |

| Reducing Agent | In reductive amination, the nature of the reducing agent determines the selectivity. Mild agents like NaBH(OAc)₃ are often preferred as they do not reduce the starting aldehyde. | Stronger reducing agents can lead to the reduction of the carbonyl group in the starting material, lowering the overall yield of the desired amine. |

| Solvent | The solvent can affect the solubility of reactants and intermediates, influencing reaction rates and, in some cases, product selectivity. | Polar aprotic solvents are often used for reductive amination to dissolve the reactants and the borohydride reagent. |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired by-products and decomposition of reactants or products. | Optimizing the temperature is a trade-off between achieving a reasonable reaction rate and maintaining high selectivity. |

| Pressure | For reactions involving gaseous reactants, such as catalytic hydrogenation, pressure is a critical parameter that affects the concentration of the gas in the liquid phase and thus the reaction rate. | Higher hydrogen pressure in catalytic reductive amination can lead to faster reaction times and higher yields. |

| Reactant Ratio | The stoichiometry of the reactants can be adjusted to maximize the conversion of the limiting reagent and to suppress side reactions such as over-alkylation. | Using an excess of the amine in N-alkylation can help to minimize the formation of the tertiary amine by-product. |

Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. rsc.org The synthesis of this compound is an area where these principles can be effectively applied to create more sustainable processes.

A key aspect of green chemistry is the use of environmentally benign solvents. Traditional solvents often pose environmental and health risks. Solvent selection guides, such as those developed by major pharmaceutical companies, provide a framework for choosing greener alternatives. whiterose.ac.ukresearchgate.net For instance, replacing hazardous solvents like dichloromethane (B109758) or N,N-dimethylformamide (DMF) with more sustainable options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethanol (B145695) can significantly improve the environmental profile of the synthesis. whiterose.ac.uk The selection of a solvent should not only consider its environmental impact but also its efficiency for the specific chemical transformation. nih.gov

Another important principle is the use of catalytic reagents over stoichiometric ones. Catalysts are used in small amounts and can be recycled and reused, which reduces waste. nih.gov The development of highly active and selective catalysts for the synthesis of this compound, as discussed in the previous section, is a prime example of this principle in action.

Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is another central tenet of green chemistry. Synthetic routes with high atom economy are preferred as they generate less waste. Reductive amination, for example, is an atom-economical method for amine synthesis. organic-chemistry.org

Process intensification, through techniques like microflow chemistry, offers a promising avenue for making the synthesis of this compound more sustainable. Microflow reactors can offer improved heat and mass transfer, leading to better reaction control, higher yields, and enhanced safety. nih.gov

The following table outlines the application of several green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Prevention | Designing synthetic routes that minimize waste generation from the outset. | Reduced disposal costs and environmental impact. |

| Atom Economy | Utilizing reactions like reductive amination that incorporate a high proportion of the reactants into the final product. | Maximized resource efficiency and minimized by-product formation. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and intermediates. | Improved worker safety and reduced environmental contamination. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like bio-based solvents or water, where feasible. | Reduced environmental pollution and health risks associated with solvent use. acs.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible, or using energy-efficient technologies like microwave irradiation. | Lower energy consumption and reduced greenhouse gas emissions. |

| Use of Renewable Feedstocks | Exploring the use of starting materials derived from renewable resources. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in the synthetic sequence. | Shorter, more efficient synthetic routes with less waste generation. |

| Catalysis | Employing catalytic reagents in place of stoichiometric ones. | Increased reaction efficiency, reduced waste, and the potential for catalyst recycling. nih.gov |

| Design for Degradation | Designing the molecule to be biodegradable after its intended use (less relevant for a chemical intermediate). | Minimized persistence in the environment. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control and prevent the formation of hazardous by-products. | Enhanced process control and safety, and minimized release of pollutants. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents, such as explosions or fires. | Improved operational safety. |

By systematically applying these optimization strategies and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Biological Activity and Pharmacological Profiling of N Ethyl 3 4 Morpholinyl 1 Propanamine

In Vitro Assessment of Biological Potency and Specificity

The in vitro assessment of compounds containing the morpholine (B109124) moiety, particularly those analogous to N-Ethyl-3-(4-morpholinyl)-1-propanamine, has revealed a wide spectrum of biological activities. These evaluations are crucial for determining the potency, selectivity, and potential therapeutic applications of these molecules.

Analogues of this compound, particularly those incorporating the morpholine ring into larger, more complex structures, have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.

Morpholinylanthracyclines, for instance, have been evaluated for their ability to overcome multidrug resistance (MDR) in cancer cells. nih.gov In vitro studies on LoVo human colon adenocarcinoma cells and their doxorubicin-resistant counterpart, LoVo/DX, showed that the insertion of a morpholinyl group at the 3' position of the sugar moiety confers the ability to overcome MDR. nih.gov These compounds exhibited comparable efficacy on both sensitive and resistant cell lines. nih.gov

Furthermore, a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activities. One promising compound, (E)-4-(2-(2-(benzo[d] nih.govnih.govdioxol-5-ylmethylene)hydrazinyl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine, showed excellent cytotoxicity against H460, HT-29, and MDA-MB-231 cell lines with IC₅₀ values of 0.003 µM, 0.42 µM, and 0.74 µM, respectively. researchgate.net These values indicate potent antiproliferative activity, in some cases being significantly more active than the reference compound GDC-0941. researchgate.net

The data below summarizes the in vitro cytotoxicity of selected morpholine-containing analogues.

| Compound/Analogue Class | Cell Line | Activity Metric | Value |

| (E)-4-(2-(2-(benzo[d] nih.govnih.govdioxol-5-ylmethylene)hydrazinyl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine | H460 (Lung Cancer) | IC₅₀ | 0.003 µM |

| (E)-4-(2-(2-(benzo[d] nih.govnih.govdioxol-5-ylmethylene)hydrazinyl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine | HT-29 (Colon Cancer) | IC₅₀ | 0.42 µM |

| (E)-4-(2-(2-(benzo[d] nih.govnih.govdioxol-5-ylmethylene)hydrazinyl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine | MDA-MB-231 (Breast Cancer) | IC₅₀ | 0.74 µM |

| Morpholinylanthracyclines | LoVo/DX (Resistant Colon Adenocarcinoma) | Cytotoxicity | Effective in overcoming MDR |

The morpholine scaffold is a key component in many compounds designed to interact with various receptors. acs.orgresearchgate.netnih.gov Analogues containing this moiety have shown affinity for a range of targets, including serotonin (B10506) and histamine (B1213489) receptors.

For example, a morpholine-containing compound was designed as a selective 5-HT1B antagonist, demonstrating a binding affinity (Ki) of 47 nM and selectivity over the 5-HT1D receptor. sci-hub.se Another series of novel 1,8-naphthyridine-3-carboxylic acid derivatives were designed and evaluated for their in vivo antihistaminic activity, with molecular docking studies performed to understand their interaction with the Histamine H1 Receptor (H1R). researchgate.net Histamine H1 receptor antagonists are a class of medications that block the action of histamine at the H1 receptor, thereby alleviating allergic reactions. wikipedia.org

The table below presents receptor binding data for representative morpholine-containing analogues.

| Compound/Analogue Class | Target Receptor | Activity Metric | Value |

| Morpholine-substituted antagonist | 5-HT1B | Kᵢ | 47 nM |

| Alcaftadine | Histamine H1 & H2 | High Affinity | Not specified |

| Decloxizine | Histamine H1 | Potent Antagonist | Not specified |

| Pitolisant | Histamine H3 | Kᵢ | 0.16 nM |

The structural features of the morpholine ring make it a valuable component in the design of enzyme inhibitors. sci-hub.se Various morpholine-containing analogues have been investigated for their inhibitory activity against different enzymes.

A study on 2-aryl-4-(3-arylpropyl)morpholines identified one compound, 4-(2-benzoylethyl)-2-phenyl-3-methyl)morpholine, as the most active, leading to its further study for in vitro inhibition of monoamine oxidase-A (MAO-A) and MAO-B in rat brain mitochondria. nih.gov In another study, novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized and tested for their anti-cholinesterase activities. nih.gov Compound 11g from this series was identified as the most potent inhibitor of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), with IC₅₀ values of 1.94 µM and 28.37 µM, respectively. nih.gov Kinetic analysis revealed a mixed-type inhibition mechanism for AChE. nih.gov Additionally, N-methylmorpholine-substituted benzimidazolium salts have been identified as potential α-glucosidase inhibitors, with one derivative showing an IC₅₀ value of 15 µM. mdpi.com

| Compound/Analogue Class | Target Enzyme | Activity Metric | Value |

| 4-(2-benzoylethyl)-2-phenyl-3-methyl)morpholine | MAO-A / MAO-B | Inhibition | Active |

| 4-N-phenylaminoquinoline derivative 11g | Acetylcholinesterase (AChE) | IC₅₀ | 1.94 µM |

| 4-N-phenylaminoquinoline derivative 11g | Butyrylcholinesterase (BChE) | IC₅₀ | 28.37 µM |

| 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | α-Glucosidase | IC₅₀ | 15 µM |

In Vivo Efficacy Studies of this compound Analogues in Preclinical Models

The therapeutic potential of morpholine-containing analogues has been further explored in preclinical animal models. These in vivo studies provide crucial information on the efficacy and pharmacological effects of these compounds in a whole-organism context.

Morpholinylanthracyclines that demonstrated potent in vitro activity were also tested in vivo against disseminated P388 and P388/DX (doxorubicin-resistant) murine leukemias. nih.gov The results confirmed that the insertion of the morpholinyl group at the 3' position is critical for overcoming multidrug resistance in vivo. nih.gov

In the field of neuroscience, a comparative pharmacological study of 2-aryl-4-(3-arylpropyl)morpholines was conducted in mice. nih.gov The screening included tests for effects on the central nervous system, such as hexobarbital-induced sleeping time, locomotor activity, and the behavioural despair test for antidepressant activity. nih.gov Furthermore, preclinical in vivo experiments with a morpholine-containing 5-HT1B antagonist demonstrated anxiolytic and antidepressant activity in animal models. sci-hub.se

Investigation of DNA Interaction and Nucleic Acid Binding Properties (relevant to morpholine-containing probes)

A significant area of research for morpholine-containing compounds has been their interaction with DNA, which is often the primary target for their biological action, particularly in anticancer applications. nih.govresearchgate.net

Structural studies have provided detailed insights into these interactions. The crystal structure of a morpholino derivative of doxorubicin (B1662922) bound to the DNA hexamer d(CGTACG) was determined at 1.5 Å resolution. nih.gov This analysis revealed that the anthracycline chromophore intercalates at the CpG step of the DNA, while the bulky morpholinyl moiety in the minor groove significantly affects the drug-DNA interactions compared to the parent compound. nih.gov X-ray diffraction analyses of four different morpholino-doxorubicins complexed with DNA hexamers further elucidated these binding modes, showing that two drug molecules bind to the duplex with their N3'-morpholino-daunosamines residing in the minor groove. nih.govtandfonline.com

Another important analogue, 9-amino-[N-2-(4-morpholinyl)ethyl]acridine-4-carboxamide (9AMC), is known to exert its antitumour activity through intercalative binding with DNA. researchgate.net Studies on related acridine-4-carboxamide derivatives have shown that their biological action is based on DNA intercalation, which leads to the inhibition of topoisomerase enzymes. nih.gov The presence of the side chain containing the morpholine ring is crucial for this activity. Specifically, the crystal structure of 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide bound to a DNA fragment has been detailed, providing a basis for understanding the structure-activity relationships of this class of topoisomerase poisons. nih.gov These compounds, including N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), are known DNA-intercalating agents that inhibit both topoisomerase I and II. mdpi.com

| Compound | Interaction Type | Key Findings |

| Morpholino-doxorubicin | Intercalation and Minor Groove Binding | Chromophore intercalates at CpG step; morpholinyl moiety in the minor groove affects interaction. nih.gov |

| 3"-Cyano-morpholino-doxorubicin (CN-MDox) | Covalent Crosslinking (suggested) | Structural data suggests a possible mechanism for DNA crosslinking. nih.govtandfonline.com |

| 9-amino-[N-2-(4-morpholinyl)ethyl]acridine-4-carboxamide (9AMC) | Intercalation | Binds to DNA, leading to antitumour activity. researchgate.net |

| Acridine-4-carboxamide derivatives | Intercalation, Topoisomerase Inhibition | High binding affinity for duplex DNA; inhibits topoisomerase. nih.gov |

Mechanistic Investigations of N Ethyl 3 4 Morpholinyl 1 Propanamine S Biological Actions

Elucidation of Molecular Targets and Downstream Pathways

Currently, there is no direct scientific evidence identifying the specific molecular targets of N-Ethyl-3-(4-morpholinyl)-1-propanamine. Research is required to explore its potential interactions with cellular components.

Identification of Specific Protein Targets

There are no published studies that identify specific protein targets for this compound. Future research could investigate potential binding affinities to proteins involved in key cellular processes. For instance, studies on structurally related compounds sometimes point towards targets like Keap1, which is involved in oxidative stress responses, but such relationships are purely speculative for this compound without direct experimental evidence.

Modulation of Cellular Metabolic Pathways

The effect of this compound on cellular metabolism remains uninvestigated. There is no available data to suggest its involvement in the modulation of pathways such as glucose metabolism.

Analysis of Cellular Response Mechanisms Induced by this compound

The cellular responses to this compound have not been characterized in the scientific literature.

Induction of Programmed Cell Death (Apoptosis/Necrosis)

There is no evidence from published research to indicate whether this compound can induce programmed cell death, such as apoptosis or necrosis, in any cell type. Studies in this area would be necessary to understand its potential cytotoxic effects.

Modulation of Cellular Redox Homeostasis

The impact of this compound on cellular redox homeostasis is an unexplored area of research. It is unknown if the compound influences the balance of oxidants and reductants within cells. The regulation of redox homeostasis is crucial for normal cell function, and its disruption can be linked to various pathological states. nih.gov

Mechanistic Studies on C-N Bond Activation and Reactivity in Biological Contexts

The chemical reactivity of this compound, specifically concerning the activation of its C-N bonds within a biological environment, has not been a subject of published research. The activation of otherwise inert C-N bonds is a challenging but important area of chemical synthesis, sometimes achieved using metal catalysts or specific reagents. nih.govrsc.org However, whether such activation occurs with this compound under physiological conditions is unknown.

Kinetic and Isotope Effect Studies for Reaction Mechanism Delineation

The elucidation of the biological actions of this compound at a molecular level necessitates a detailed understanding of its metabolic pathways and the enzymes involved. While specific kinetic and isotope effect studies on this compound are not extensively available in publicly accessible literature, the principles of these studies, applied to structurally related compounds, can provide a framework for understanding its potential metabolic fate. Such investigations are crucial for delineating reaction mechanisms, identifying rate-limiting steps, and understanding enzyme-substrate interactions.

Kinetic studies measure the rate of a chemical reaction and how it is influenced by various factors such as substrate concentration, temperature, and the presence of inhibitors. For a compound like this compound, which contains both a secondary amine and a morpholine (B109124) ring, several metabolic enzymes could be involved in its biotransformation, primarily Cytochrome P450 (CYP) enzymes and monoamine oxidases (MAOs). nih.govnih.gov

The metabolism of compounds containing a morpholine ring can occur at the morpholine moiety itself. For instance, studies on other morpholine-containing compounds have investigated metabolism by CYP3A4, a major human drug-metabolizing enzyme. researchgate.net Research on (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide has suggested that metabolism can occur at the morpholine ring via hydrogen atom abstraction. researchgate.net Similar mechanistic pathways could be hypothesized for this compound.

Isotope effect studies are a powerful tool to probe reaction mechanisms by replacing an atom in the reactant with one of its heavier isotopes and observing the effect on the reaction rate. A kinetic isotope effect (KIE) is observed when the rate of a reaction involving a bond to the heavier isotope is slower than the rate of the reaction with the lighter isotope. This is a common strategy used in mechanistic enzymology to determine whether the breaking of a specific bond is a rate-determining step in a reaction.

Given the structure of this compound, potential sites for metabolism that could be investigated using isotope effects include the N-ethyl group and the carbons of the morpholine ring. For example, the replacement of hydrogen atoms on the ethyl group or the morpholine ring with deuterium (B1214612) could help to elucidate the specific sites of oxidation by enzymes like CYPs or MAOs.

While specific data tables for this compound are not available, the following table illustrates the type of data that would be generated from kinetic studies on a hypothetical enzyme metabolizing this compound.

Table 1: Hypothetical Kinetic Parameters for the Metabolism of this compound

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (μL/min/mg protein) |

| CYP3A4 | This compound | Data Not Available | Data Not Available | Data Not Available |

| MAO-A | This compound | Data Not Available | Data Not Available | Data Not Available |

| MAO-B | This compound | Data Not Available | Data Not Available | Data Not Available |

| No publicly available data could be found for the kinetic parameters of this compound metabolism. |

Similarly, an isotope effect study would compare the kinetic parameters of the deuterated versus the non-deuterated compound, as shown in the hypothetical table below.

Table 2: Hypothetical Isotope Effect on the Metabolism of this compound

| Compound | Km (μM) | Vmax (nmol/min/mg protein) | Kinetic Isotope Effect (DV = VH/VD) |

| This compound (Unlabeled) | Data Not Available | Data Not Available | Data Not Available |

| N-(Ethyl-d5)-3-(4-morpholinyl)-1-propanamine | Data Not Available | Data Not Available | Data Not Available |

| No publicly available data could be found for isotope effect studies on this compound. |

Advanced Characterization and Analytical Methodologies for N Ethyl 3 4 Morpholinyl 1 Propanamine

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of N-Ethyl-3-(4-morpholinyl)-1-propanamine or a salt thereof can be grown, this technique can provide unambiguous information on:

The precise molecular conformation in the solid state.

Exact bond lengths and bond angles.

Intermolecular interactions, such as hydrogen bonding involving the secondary amine's N-H group.

This data is invaluable for confirming the structure elucidated by other spectroscopic methods and for understanding the packing forces within the crystal lattice. As of this writing, a public crystal structure for this compound has not been reported in major databases. The ability to obtain a crystal structure is contingent on the compound being a solid at room temperature and possessing the ability to form high-quality, single crystals.

Computational Chemistry and in Silico Modeling of N Ethyl 3 4 Morpholinyl 1 Propanamine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

A typical DFT study involves optimizing the molecule's geometry to find its lowest energy state. From this optimized structure, key electronic parameters are calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For N-Ethyl-3-(4-morpholinyl)-1-propanamine, the MEP would likely show negative potential around the oxygen and nitrogen atoms, identifying them as sites for potential hydrogen bonding or coordination with electrophiles.

Table 7.1.1: Exemplary Quantum Chemical Parameters from a DFT Calculation (Note: These values are illustrative for a molecule of this type and would be determined via specific software like Gaussian or NWChem.)

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 7.7 eV | Predicts chemical stability and low reactivity. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Negative on N, O atoms | Identifies sites for electrophilic attack and H-bonding. |

These theoretical calculations provide a robust framework for predicting how this compound will behave in chemical reactions, guiding further experimental studies.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

This compound possesses significant conformational flexibility due to its rotatable single bonds in the ethyl and propyl chains. Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. An MD simulation would reveal the preferred three-dimensional shapes (conformations) of the molecule in different environments (e.g., in a vacuum or in water) and the dynamics of its interactions with biological targets.

The simulation tracks the trajectories of atoms by solving Newton's equations of motion, providing a view of the molecule's dynamic behavior. For this compound, MD could be used to explore the rotation around the C-C and C-N bonds of the linker, determining the most stable and frequently adopted conformations. This analysis is crucial because the molecule's shape dictates how it can fit into the binding site of a protein.

When studying ligand-target interactions, MD simulations can show how the ligand settles into a binding pocket and the stability of the resulting complex. The simulation can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand within the receptor. It can also reveal the role of water molecules in mediating these interactions.

Table 7.2.1: Key Torsion Angles for Conformational Analysis (Note: This table identifies the key rotational bonds that would be analyzed in an MD simulation to understand the compound's flexibility.)

| Torsion Angle | Atoms Involved | Description |

| τ1 | C-N-C-C (Ethyl group) | Rotation of the ethyl group attached to the propanamine nitrogen. |

| τ2 | N-C-C-C (Propyl linker) | Flexibility of the central part of the propyl chain. |

| τ3 | C-C-C-N (Propyl linker) | Orientation of the propyl chain relative to the morpholine (B109124) nitrogen. |

| τ4 | C-N-C-C (Morpholine ring) | Puckering and orientation of the morpholine ring. |

By analyzing the fluctuations of these angles over the course of a simulation, researchers can build a comprehensive picture of the molecule's conformational landscape.

Molecular Docking Studies for Predicting Receptor Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery for predicting how a potential drug molecule might interact with its biological target. For this compound, docking studies could be used to screen for potential protein targets and to understand the structural basis of its binding affinity.

The process involves placing the ligand in various positions and orientations within the receptor's binding site and scoring each "pose" based on how favorable the intermolecular interactions are. The output is a ranked list of binding modes, with the top-ranked pose representing the most likely binding configuration. The scoring functions used in docking typically estimate the binding free energy, with more negative values indicating stronger binding.

A docking study would identify the specific amino acid residues in the receptor that form key interactions with the ligand. For instance, the morpholine oxygen and the tertiary amine nitrogens of this compound could act as hydrogen bond acceptors, while the alkyl chains could form hydrophobic interactions.

Table 7.3.1: Hypothetical Molecular Docking Results (Note: This table provides an example of results from a docking simulation against a hypothetical kinase target. The specific values and residues would depend on the actual protein target.)

| Parameter | Value/Description | Significance |

| Binding Affinity (Score) | -7.5 kcal/mol | A quantitative estimate of binding strength. |

| Interacting Residues | LYS 72, GLU 91, LEU 148 | Specific amino acids in the receptor's active site that stabilize the ligand. |

| Hydrogen Bonds | Formed with GLU 91 (amine N) and LYS 72 (morpholine O). | Key directional interactions that provide specificity and affinity. |

| Hydrophobic Contacts | Propyl chain with LEU 148. | Non-specific interactions contributing to binding stability. |

These studies are predictive and serve as a valuable starting point for more rigorous methods like MD simulations and for guiding experimental validation.

Predictive Modeling of Biological Activities and ADMET Properties Using In Silico Tools

Before a compound can be considered for therapeutic use, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico tools and predictive models have become indispensable for estimating these properties early in the drug discovery process, saving time and resources.

Various computational models, many of which are freely available as web servers (e.g., SwissADME, pkCSM), can predict the ADMET profile of a molecule based on its structure. These tools calculate physicochemical descriptors (e.g., molecular weight, logP, topological polar surface area) and use them in quantitative structure-activity relationship (QSAR) models to predict complex biological outcomes.

For this compound, these tools can predict its drug-likeness based on criteria like Lipinski's Rule of Five, which assesses properties relevant to oral bioavailability. Predictions can also be made regarding its aqueous solubility, gastrointestinal absorption, blood-brain barrier (BBB) permeability, interaction with metabolic enzymes like Cytochrome P450 (CYP), and potential toxicity.

Table 7.4.1: Predicted ADMET and Physicochemical Properties (Note: These properties were predicted using standard in silico models for the structure of this compound.)

| Property | Predicted Value | Implication |

| Molecular Weight | 172.27 g/mol | Complies with Lipinski's Rule (<500). |

| logP (Octanol/Water) | 0.85 | Indicates good balance between hydrophilicity and lipophilicity. |

| Topological Polar Surface Area (TPSA) | 28.6 Ų | Suggests good potential for cell membrane permeability. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5). |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10). |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Yes | The molecule may be able to cross into the central nervous system. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this enzyme. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity associated with hERG channel blockage. |

This predictive data is crucial for identifying potential liabilities of a compound early on, allowing for chemical modifications to improve its ADMET profile before significant resources are invested.

Future Research Directions and Therapeutic Potential of N Ethyl 3 4 Morpholinyl 1 Propanamine Derivatives

Development of N-Ethyl-3-(4-morpholinyl)-1-propanamine as a Lead Compound for Novel Therapeutic Agents

The development of this compound as a lead compound is a promising avenue for discovering novel therapeutic agents. The morpholine (B109124) ring is a versatile scaffold that has been successfully incorporated into a variety of drugs. researchgate.net Its favorable physicochemical properties, such as improving the aqueous solubility and metabolic stability of a molecule, make it an attractive component in drug design.

Derivatives of this compound could be explored for a multitude of therapeutic applications. Research on related morpholine-containing compounds has demonstrated significant potential in various disease areas. For instance, morpholine derivatives have been investigated for their roles in treating neurodegenerative diseases by modulating key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.gov Furthermore, the structural motif of a substituted propanamine chain linked to a heterocyclic amine is present in a number of biologically active molecules, suggesting that derivatives of this compound could be tailored for specific biological targets. The development of novel benzomorpholine classes has also been a subject of research. researchgate.net

The potential for this compound to act as a lead compound is further supported by the broad spectrum of activities observed in other morpholine derivatives, including anticancer and anti-inflammatory effects. researchgate.net The synthesis of a library of analogues based on the this compound scaffold would be a critical first step in identifying promising new therapeutic agents.

Exploration of Undiscovered Biological Activities and Pharmacological Applications

While the primary biological activities of this compound itself are not extensively documented in publicly available literature, the broader class of morpholine derivatives exhibits a vast range of pharmacological effects. researchgate.netresearchgate.net This suggests that derivatives of this compound are ripe for exploration for as-yet-undiscovered biological activities.

High-throughput screening of a diverse library of this compound analogues against a wide panel of biological targets could uncover novel activities. Given the structural similarities to known pharmacologically active molecules, potential areas of interest for screening could include:

Antimicrobial Activity: Some 1,3,4-oxadiazoline derivatives, which are also heterocyclic compounds, have shown strong bactericidal effects, particularly against Gram-positive bacteria. nih.gov

Antiproliferative Activity: Numerous morpholine-containing compounds have been evaluated for their anticancer properties. researchgate.netnih.gov For example, a series of spirooxindole-derived morpholine-fused-1,2,3-triazole derivatives showed anti-proliferative activity against several human tumor cell lines. researchgate.net

Neuroprotective Effects: As mentioned, morpholine derivatives are being investigated for neurodegenerative diseases. nih.gov

Cardiovascular Effects: Certain morpholine derivatives have been developed as antiarrhythmic drugs and vasodilating agents. researchgate.net

The following table summarizes some of the known pharmacological activities of various morpholine derivatives, suggesting potential avenues for the exploration of this compound analogues.

| Pharmacological Activity | Example of Morpholine Derivative Class | Reference |

| Anti-inflammatory | Benzophenone-N-ethyl morpholine ethers | researchgate.net |

| Anticancer | Spirooxindole-derived morpholine-fused-1,2,3-triazoles | researchgate.net |

| Antidepressant | Reversible inhibitors of MAO-A (e.g., Moclobemide) | researchgate.net |

| Antiviral | Moroxydine | researchgate.net |

| Gastric Prokinetic | N-[(2-morpholinyl)alkyl]benzamides | researchgate.net |

| Anti-neurodegenerative | Morpholine-clubbed heterocycles | nih.gov |

Rational Design and Synthesis of Highly Selective and Potent Analogues for Specific Therapeutic Targets

The rational design and synthesis of analogues of this compound are crucial for developing highly selective and potent therapeutic agents. This process involves a deep understanding of the structure-activity relationships (SAR) of morpholine-containing compounds. nih.gov By systematically modifying the structure of the parent compound, researchers can optimize its interaction with a specific biological target, thereby enhancing its efficacy and reducing off-target effects.

Key strategies for the rational design of this compound analogues include:

Modification of the N-ethyl group: Replacing the ethyl group with other alkyl or aryl substituents can influence the compound's lipophilicity and steric interactions with the target protein.

Substitution on the morpholine ring: Introducing substituents on the morpholine ring can alter its conformation and electronic properties, potentially leading to improved binding affinity.

Modification of the propanamine linker: Altering the length or rigidity of the three-carbon chain can affect the compound's ability to adopt the optimal conformation for binding.

Bioisosteric replacement: Replacing the morpholine ring with other heterocyclic systems can lead to novel compounds with improved pharmacological profiles.

The synthesis of these rationally designed analogues can be achieved through various organic synthesis methodologies. For instance, the Buchwald-Hartwig cross-coupling reaction has been used to prepare 4-aryl-substituted 1,4-benzoxazines, which contain a morpholine-like structure. nih.gov One-pot, three-component condensation reactions have also been employed in the synthesis of N-substituted 3,4-pyrroledicarboximides, demonstrating efficient ways to generate libraries of related compounds. mdpi.com

The following table outlines potential synthetic strategies for generating analogues of this compound.

| Synthetic Strategy | Description | Potential Outcome |

| Reductive Amination | Reaction of a suitable ketone or aldehyde with an amine in the presence of a reducing agent. | Modification of the N-ethyl group. |

| N-Alkylation | Direct alkylation of the secondary amine of a morpholine precursor. | Introduction of diverse substituents on the nitrogen atom. |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction of an amine with an aryl halide. | Synthesis of aryl-substituted analogues. |

| Multi-component Reactions | Combining three or more starting materials in a single reaction to form a complex product. | Rapid generation of a diverse library of analogues. |

Challenges and Opportunities in the Translational Research of this compound Analogues

The translation of promising preclinical candidates into clinically effective therapies is a complex and challenging process. nih.govnih.gov For analogues of this compound, several challenges must be addressed. These include interspecies differences in metabolism and pharmacokinetics, the limited predictive validity of some preclinical disease models, and potential for unforeseen toxicities. nih.gov Furthermore, the large-scale manufacturing of complex molecules can be a significant hurdle, impacting the cost-effectiveness of the final therapeutic product. frontiersin.org

Despite these challenges, there are also significant opportunities in the translational research of this compound analogues. Advances in translational science, such as the development of more sophisticated in vitro and in vivo models, can help to better predict clinical outcomes. nih.gov The use of biomarkers can aid in patient selection and monitoring of therapeutic responses.

Moreover, the inherent "drug-like" properties of the morpholine scaffold provide a solid foundation for development. researchgate.net The opportunity to create a diverse library of analogues through modern synthetic chemistry allows for the fine-tuning of properties to overcome specific translational hurdles. researchgate.net Collaborative efforts between academia and industry will be essential to navigate the complexities of drug development and to realize the full therapeutic potential of this promising class of compounds.

Q & A

Basic: What are the established synthetic routes for N-Ethyl-3-(4-morpholinyl)-1-propanamine, and how is structural purity validated?

Methodological Answer:

The compound is typically synthesized via amine alkylation or nucleophilic substitution involving morpholine derivatives and ethylamine precursors. For example, reacting 3-chloropropylamine with N-ethylmorpholine under basic conditions (e.g., K₂CO₃ in DMF) can yield the target molecule. Structural validation requires multimodal spectroscopy :

- NMR (¹H/¹³C) to confirm amine and morpholine ring integration .

- IR spectroscopy to identify N-H stretching (~3300 cm⁻¹) and morpholine C-O-C bonds (~1100 cm⁻¹) .

- Mass spectrometry (MS) for molecular ion ([M+H]⁺ at m/z 144.21) .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:

Optimization involves Design of Experiments (DoE) to assess variables:

- Temperature : Elevated temperatures (>80°C) may accelerate side reactions (e.g., over-alkylation). A range of 50–70°C is recommended .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require strict moisture control .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) can reduce reaction time but require post-synthesis filtration to avoid contamination .

Biotransformation alternatives (e.g., microbial reduction using Rhodotorula sp.) are emerging for enantioselective synthesis but require pH control (6.5–7.5) and aerobic conditions .

Basic: What are the key physicochemical properties critical for handling and storage?

Methodological Answer:

- Solubility : Miscible in polar solvents (water, ethanol) but hygroscopic; store under inert gas (N₂/Ar) to prevent hydrolysis .

- Stability : Degrades above 150°C; avoid prolonged light exposure (UV-sensitive). Use amber vials for long-term storage .

- Safety : Causes skin/eye irritation (Category 2B hazard). Use PPE (nitrile gloves, goggles) and work in fume hoods .

Advanced: How can researchers resolve discrepancies in reported bioactivity or catalytic efficacy?

Methodological Answer:

Contradictions often arise from impurity profiles or assay variability . Mitigation strategies include:

- HPLC purity assessment : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (>99% purity required for catalytic studies) .

- Standardized bioassays : For catalytic studies (e.g., polyurethane formation), control humidity (40–60% RH) and substrate ratios (amine:isocyanate = 1:1.05) .

- Cross-validate data using orthogonal techniques (e.g., compare FTIR-cured polymer spectra with reference libraries) .

Basic: What analytical techniques are recommended for quantifying trace impurities?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts (e.g., residual ethylamine) with a DB-5MS column and EI ionization .

- Ion Chromatography (IC) : Quantify ionic impurities (e.g., chloride from alkylation reactions) using suppressed conductivity detection .

- Karl Fischer Titration : Monitor water content (<0.3% w/w) to prevent hydrolysis during storage .

Advanced: What mechanistic insights explain its role as a polyurethane catalyst?

Methodological Answer:

The tertiary amine group acts as a Lewis base , accelerating the reaction between isocyanates and polyols via nucleophilic activation . Key factors:

- Steric effects : The ethyl group reduces steric hindrance, enhancing accessibility to the isocyanate group .

- Morpholine ring stability : The cyclic ether structure resists oxidation under curing conditions (150–200°C) .

- Kinetic studies : Use in situ FTIR to monitor NCO consumption rates, correlating with catalyst concentration (0.1–1.0 wt%) .

Advanced: How can researchers address conflicting data in thermal stability reports?

Methodological Answer:

Discrepancies may stem from differential scanning calorimetry (DSC) protocols:

- Heating rate : Use 10°C/min to avoid artifact peaks. Compare decomposition onset temperatures across studies .

- Atmosphere : Oxidative (air) vs. inert (N₂) conditions can alter degradation pathways. Report TGA data with explicit atmospheric details .

- Sample preparation : Ensure anhydrous conditions (dry under vacuum at 60°C for 24h) to exclude moisture-induced degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.